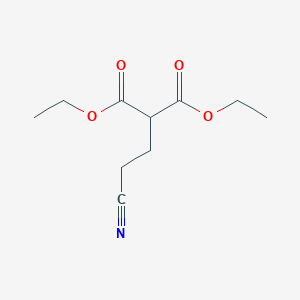
1,1-Dimethyl-1-silacyclopentane
Description
1,1-Dimethyl-1-silacyclopentane is a useful research compound. Its molecular formula is C6H14Si and its molecular weight is 114.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dimethylsilolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBKCRYCZJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147942 | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-54-4 | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,1-Dimethyl-1-silacyclopentane and what spectroscopic data is available?
A1: this compound consists of a five-membered ring containing one silicon atom and four carbon atoms. Two methyl groups are bonded to the silicon atom. Spectroscopic studies, including infrared and Raman spectroscopy, reveal that the molecule adopts a twisted ring conformation with C2 symmetry. [] The two low-frequency bending modes, attributed to radial motion and puckering motion, were observed at 260 cm−1 and 63 cm−1, respectively. []
Q2: Can this compound undergo ring expansion reactions?
A2: Yes, studies on the dissociative ionization of methyl-substituted monosilacyclobutanes, including 1,1-Dimethyl-1-silacyclobutane, have shown that ring expansion can occur. Specifically, mass spectrometry data suggests that the molecular ion of 1,1,3-trimethyl-1-silacyclobutane undergoes rearrangement to form the this compound cation. []
Q3: How can this compound be synthesized?
A3: While traditional synthetic routes exist, a novel method utilizes a trimethylsilyl group as a synthetic equivalent of a hydroxyl group. [] This approach involves the chemoselective C(sp3)-H borylation of this compound at the methyl group on silicon. Subsequent oxidation and rearrangement steps ultimately yield 1,4-butanediol. []
Q4: What is known about the fragmentation pattern of this compound in mass spectrometry?
A4: Mass spectrometry studies reveal that this compound exhibits a distinct fragmentation pattern dominated by the elimination of ethylene (C2H4) from the parent molecular ion. [] This contrasts with the fragmentation of related compounds like 1,1,2-trimethyl-1-silacyclobutane, where the cleavage of a Si-C ring bond is favored. []
Q5: How does the presence of a silicon atom influence the photochemical behavior of cyclic alkenes?
A5: The incorporation of a silicon atom into cyclic alkene systems significantly alters their photochemical reactivity. For example, the far-UV photolysis of 1,1-dimethylsilacyclopent-2-ene in alcohols leads to the stereospecific β-cleavage of the Si-C bond, yielding alkoxy(3-butenyl)dimethylsilanes and 3-alkoxy-1,1-dimethylsilacyclopentanes. [] This behavior differs from that observed in purely carbon-based cyclic alkenes, highlighting the unique influence of the silicon atom.
Q6: Has the reactivity of this compound with singlet methylene (CH2) been investigated?
A6: Yes, studies have demonstrated that singlet methylene can insert into the silicon-carbon bond of 1,1-Dimethyl-1-silacyclobutane, leading to the formation of this compound. [] This reaction pathway suggests the possibility of utilizing singlet methylene for ring expansion reactions in silacyclobutane derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


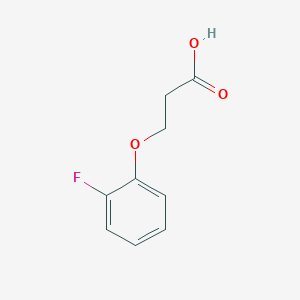
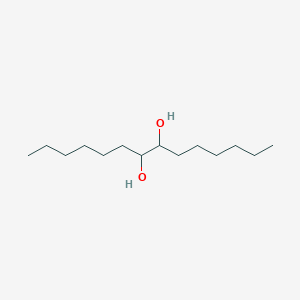
![benzo[a]acridin-10-amine](/img/structure/B94110.png)
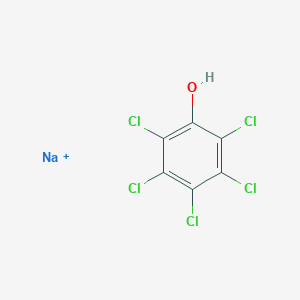
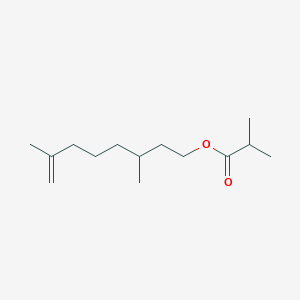
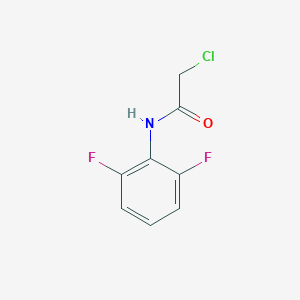
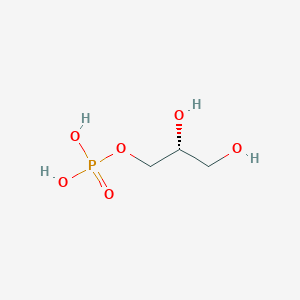
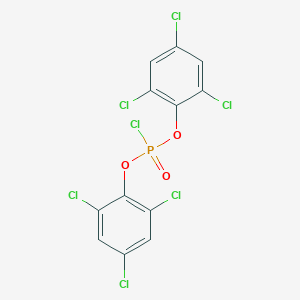
![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)
![N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide](/img/structure/B94127.png)
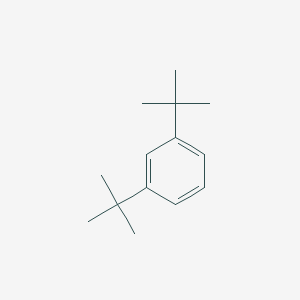
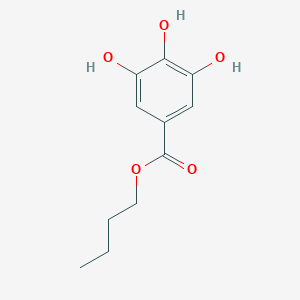
![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)
